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Compound Name:
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CAS No.: 223671-53-2

Cat. No.: B1288640

Get Quote

An In-Depth Technical Guide to the Physical Properties of 1-Chloroisoquinoline-7-
carbaldehyde

Abstract
1-Chloroisoquinoline-7-carbaldehyde is a substituted heterocyclic compound of interest in

medicinal chemistry and synthetic organic chemistry. As a functionalized isoquinoline, its

physical properties are fundamental to its handling, reaction optimization, purification, and

formulation. This technical guide provides a comprehensive analysis of the known and

predicted physical properties of 1-Chloroisoquinoline-7-carbaldehyde (CAS No. 223671-53-

2). In the absence of extensive experimentally-derived data in peer-reviewed literature, this

document synthesizes information from chemical supplier databases, computational

predictions, and spectroscopic principles. It further provides field-proven, standardized

protocols for the experimental determination of these properties, offering a self-validating

framework for researchers.
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The isoquinoline scaffold is a prominent feature in numerous natural products and

pharmacologically active molecules. The introduction of a chlorine atom at the 1-position and a

carbaldehyde (formyl) group at the 7-position creates a unique electronic and steric

environment, rendering 1-Chloroisoquinoline-7-carbaldehyde a valuable, reactive

intermediate for further chemical elaboration.

An accurate understanding of its physical properties is the cornerstone of its application.

Properties such as melting point and solubility dictate purification and handling strategies, while

spectroscopic characteristics are essential for identity confirmation and quality control. This

guide addresses the critical physical data points for professionals in drug discovery and

chemical synthesis.

Table 1: Core Molecular Identifiers

Identifier Value Source(s)

IUPAC Name
1-chloroisoquinoline-7-

carbaldehyde
N/A

CAS Number 223671-53-2 [1][2][3][4]

Molecular Formula C₁₀H₆ClNO [1][3][4]

Molecular Weight 191.61 g/mol [1]

Monoisotopic Mass 191.0137915 Da [1]

Canonical SMILES
C1=CC(=CC2=C1C=CN=C2Cl

)C=O
[5]

InChIKey N/A N/A

Physicochemical Properties: Data and
Determination
Direct experimental data for many physical properties of 1-Chloroisoquinoline-7-
carbaldehyde is not widely published. The following sections provide available data, predicted

values, and expert analysis based on analogous structures.
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Physical State and Appearance
The compound is typically supplied as a solid at standard temperature and pressure. The

specific morphology (e.g., crystalline powder, amorphous solid) and color can be indicators of

purity and should be noted upon receipt and during use. For the related isomer, 1-

chloroisoquinoline, the appearance is described as a white to light yellow or light orange

powder or crystal.[6]

Melting Point
The melting point is a critical indicator of purity for a solid compound. A sharp melting range

suggests high purity, whereas a broad or depressed range often indicates the presence of

impurities.

Experimental Data: Not available in reviewed literature.

Expert Analysis: The melting point of the parent scaffold, 1-chloroisoquinoline, is 33-38 °C.[6]

The addition of the polar carbaldehyde group to the aromatic system is expected to increase

intermolecular forces (dipole-dipole interactions), likely resulting in a significantly higher

melting point for 1-Chloroisoquinoline-7-carbaldehyde compared to the parent compound.

This protocol describes a self-validating method using a standard digital melting point

apparatus.

Preparation: Ensure the compound is completely dry by storing it under vacuum or in a

desiccator.

Sample Loading: Finely crush a small amount of the solid. Tap the open end of a capillary

tube into the powder to collect a small sample, then tap the sealed end on a hard surface to

pack the sample to a height of 2-3 mm.

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point

apparatus.

Measurement (Rapid Scan): Set a rapid heating ramp (e.g., 10-20 °C/min) to find an

approximate melting range.
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Measurement (Accurate Determination): Prepare a new sample. Set the apparatus to heat

rapidly to ~20 °C below the approximate melting point found in the previous step. Then,

reduce the ramp rate to 1-2 °C/min.

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the

temperature at which the last solid melts (T₂). The melting range is T₁ - T₂.

Validation: For a pure compound, the range should be narrow (< 2 °C). If broad, consider

recrystallization to purify the sample and repeat the measurement.

Solubility
Solubility dictates the choice of solvents for reactions, chromatography, and spectroscopic

analysis.

Experimental Data: Not available in reviewed literature.

Predicted Solubility: Based on its structure, 1-Chloroisoquinoline-7-carbaldehyde is

expected to be a polar aprotic molecule. It is predicted to have low solubility in water and

higher solubility in common organic solvents like dichloromethane (DCM), chloroform, ethyl

acetate, and acetone. The aldehyde group may allow for limited solubility in polar protic

solvents like ethanol.

The following diagram outlines a systematic approach to determining a compound's qualitative

solubility profile.
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Qualitative Solubility Testing Workflow

Weigh 1-2 mg of Compound
into a small vial

Add 0.1 mL of Test Solvent
(e.g., Water, Hexanes, Toluene, DCM, EtOAc, Acetone, EtOH, DMSO)

Vortex for 30 seconds

Observe for Dissolution

Insoluble

 No

Add another 0.9 mL
of solvent

 Yes

Soluble
(>10 mg/mL) Sparingly Soluble

Vortex again

Observe for Dissolution

 Fully
Dissolved

 Partially
Dissolved

Click to download full resolution via product page

Caption: Workflow for determining qualitative solubility.
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Computational Properties
Computational models provide valuable estimates for several physicochemical parameters.

Table 2: Predicted Physicochemical Properties

Property Predicted Value Source

XLogP3-AA 2.5 [1]

Topological Polar Surface Area

(TPSA)
30 Å² [1]

Hydrogen Bond Donor Count 0 [1]

Hydrogen Bond Acceptor

Count
2 (N and O) [1]

Rotatable Bond Count 1 [1]

Expert Analysis: The XLogP3-AA value of 2.5 suggests moderate lipophilicity, consistent with

the predicted low solubility in water and good solubility in organic solvents. The TPSA of 30

Å² indicates the molecule has good potential for cell permeability, a key consideration in drug

development.

Spectroscopic Profile for Structural Confirmation
Spectroscopic analysis is non-negotiable for confirming the identity and purity of a chemical

compound. While experimental spectra for 1-Chloroisoquinoline-7-carbaldehyde are not

publicly available, this section details the expected characteristics and provides standardized

protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

Predicted ¹H NMR Spectrum:
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Aldehyde Proton (CHO): Expected as a singlet in the highly deshielded region of δ 9.9 -

10.2 ppm. Its downfield shift is due to the strong electron-withdrawing effect of the

carbonyl oxygen and magnetic anisotropy.

Aromatic Protons: Five protons on the isoquinoline ring system are expected in the range

of δ 7.5 - 9.0 ppm. The exact chemical shifts and coupling patterns (doublets, doublet of

doublets) will depend on the electronic effects of the chloro and aldehyde substituents.

Protons ortho and para to these electron-withdrawing groups will be shifted further

downfield.[7]

Predicted ¹³C NMR Spectrum:

Carbonyl Carbon (C=O): Expected as a low-intensity signal in the far downfield region of δ

190 - 195 ppm.[7]

Aromatic Carbons: Nine distinct signals are expected in the aromatic region of δ 120 - 155

ppm. The carbon attached to the chlorine atom (C1) and the carbons within the pyridine

ring will show characteristic shifts.

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL

of a deuterated solvent (e.g., CDCl₃) in a clean vial. Chloroform-d is a common first choice

for compounds of this polarity.[8]

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ

0.00 ppm).

Transfer: Filter the solution through a small plug of glass wool in a pipette directly into a 5

mm NMR tube.

Instrument Setup: Place the tube in the NMR spectrometer. The instrument should have a

field strength of at least 400 MHz for good signal resolution.

Acquisition: Acquire the spectrum using standard parameters. Ensure proper shimming to

obtain sharp peaks. Process the resulting Free Induction Decay (FID) with Fourier

transformation, phase correction, and baseline correction.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 11 Tech Support

https://pdf.benchchem.com/2847/physical_and_chemical_properties_of_6_Chloroisoquinoline_1_carbaldehyde.pdf
https://pdf.benchchem.com/2847/physical_and_chemical_properties_of_6_Chloroisoquinoline_1_carbaldehyde.pdf
https://chem.washington.edu/sites/chem/files/documents/facilities/nmrsolventschart_001.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1288640?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Validation: Integrate the signals. The relative integrals should correspond to the number of

protons (e.g., the aldehyde singlet should integrate to 1H relative to the aromatic protons).

Mass Spectrometry (MS)
Mass spectrometry determines the mass-to-charge ratio (m/z) of a molecule, providing its

molecular weight and elemental composition.

Expected Data:

Molecular Ion (M⁺): The monoisotopic mass is 191.0138 Da.[7] High-resolution mass

spectrometry (HRMS) should confirm the elemental formula C₁₀H₆ClNO.

Isotopic Pattern: A key validation feature will be the isotopic pattern of the molecular ion.

Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), two peaks will be

observed for the molecular ion: M⁺ at m/z ≈ 191 and M⁺+2 at m/z ≈ 193, in an

approximate intensity ratio of 3:1.[7] This pattern is a definitive indicator of a molecule

containing one chlorine atom.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Absorptions:

C=O Stretch (Aldehyde): A very strong, sharp absorption band is expected around 1700-

1710 cm⁻¹.[7][9] This is one of the most characteristic peaks in the spectrum.

C-H Stretch (Aldehyde): Two weak to medium bands are often visible around 2820 cm⁻¹

and 2720 cm⁻¹.[9] The presence of these, along with the strong C=O stretch, is highly

indicative of an aldehyde.

C-H Stretch (Aromatic): Medium to weak absorptions are expected above 3000 cm⁻¹,

typically in the 3050-3100 cm⁻¹ region.[7]

C=C and C=N Stretches (Aromatic Ring): Multiple sharp bands of variable intensity are

expected in the 1400-1620 cm⁻¹ region.[7][10]
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C-Cl Stretch: A strong absorption is expected in the fingerprint region, typically below 850

cm⁻¹.[11]

This diagram illustrates the logical flow for confirming the structure of a synthesized or

purchased batch of 1-Chloroisoquinoline-7-carbaldehyde.

Caption: A self-validating workflow for spectroscopic confirmation.

Conclusion
1-Chloroisoquinoline-7-carbaldehyde is a valuable synthetic intermediate whose full

potential is unlocked through a precise understanding of its physical properties. While

comprehensive experimental data remains to be published, this guide consolidates available

information and provides a robust framework for its characterization. By synthesizing

computational data, spectroscopic principles, and standardized experimental protocols, this

document equips researchers, scientists, and drug development professionals with the

necessary tools to confidently handle, analyze, and utilize this compound in their work. The

provided protocols and workflows serve as a foundation for generating the critical experimental

data needed to further enrich the scientific understanding of this molecule.

References
Carbone Scientific. 1-Chloro-isoquinoline-7-carbaldehyde. Available at: [Link]

PubChemLite. 7-chloroisoquinoline-1-carbaldehyde (C10H6ClNO). Available at: [Link]

Compound Interest. Analytical Chemistry – Infrared (IR) Spectroscopy. (2015). Available at:

[Link]

Chad's Prep. 14.2a IR Spectra of Carbonyl Compounds. (2018). Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 11 Tech Support

https://pdf.benchchem.com/2847/Technical_Guide_Structure_Elucidation_of_6_Chloroisoquinoline_1_carbaldehyde.pdf
https://www.benchchem.com/product/b1288640/docs?utm_src=pdf-body#1-chloroisoquinoline-7-carbaldehyde-physical-properties
https://www.benchchem.com/product/b1288640/docs?utm_src=pdf-body#1-chloroisoquinoline-7-carbaldehyde-physical-properties
https://www.carbosci.com/product/c-58250
https://pubchemlite.org/compound/7-chloroisoquinoline-1-carbaldehyde_C10H6ClNO
https://www.compoundchem.com/2015/02/05/ir/
https://www.youtube.com/watch?v=l-I2YbyfI-M
https://www.benchchem.com/product/b1288640?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1288640?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. Page loading... [guidechem.com]

2. 1-Chloroisoquinoline-7-carbaldehyde CAS#: 223671-53-2 [amp.chemicalbook.com]

3. 223671-53-2 Cas No. | 1-chloroisoquinoline-7-carbaldehyde | Matrix Scientific
[matrixscientific.com]

4. Carbone Scientific CO.,LTD [carbonesci.com]

5. PubChemLite - 7-chloroisoquinoline-1-carbaldehyde (C10H6ClNO)
[pubchemlite.lcsb.uni.lu]

6. chemimpex.com [chemimpex.com]

7. pdf.benchchem.com [pdf.benchchem.com]

8. chem.washington.edu [chem.washington.edu]

9. youtube.com [youtube.com]

10. compoundchem.com [compoundchem.com]

11. pdf.benchchem.com [pdf.benchchem.com]

To cite this document: BenchChem. [1-Chloroisoquinoline-7-carbaldehyde physical
properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1288640/docs#1-chloroisoquinoline-7-carbaldehyde-
physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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